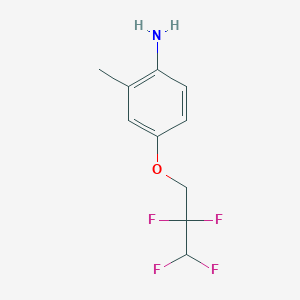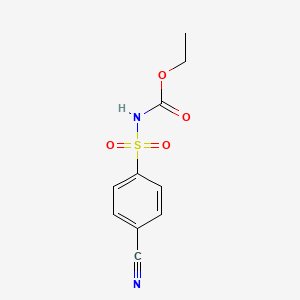
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and medicinal chemistry.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone:
Pharmaceutical Research
This compound is being explored for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are investigating its efficacy in treating conditions such as inflammation, cancer, and neurological disorders .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. This makes it a promising candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. This property is particularly useful in the development of treatments for diseases like diabetes, where enzyme inhibition can help regulate blood sugar levels .
Chemical Synthesis
In the field of organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in the synthesis of various chemical compounds.
Biological Imaging
Researchers are exploring the use of this compound in biological imaging. Its unique chemical properties allow it to be used as a marker or probe in imaging techniques, helping to visualize biological processes at the molecular level .
Material Science
The compound’s unique structure and properties make it useful in the development of new materials. It is being studied for its potential applications in creating advanced polymers and other materials with specific desired properties.
Neuroscience Research
In neuroscience, this compound is being investigated for its potential effects on the central nervous system. Studies are focusing on its ability to modulate neurotransmitter activity, which could lead to new treatments for neurological disorders .
Agricultural Chemistry
The compound is also being explored for its potential use in agriculture. Its antimicrobial properties make it a candidate for developing new pesticides and fungicides, which could help protect crops from various diseases .
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2N3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUITPTXXZRVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane](/img/structure/B2500292.png)

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)
![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2500298.png)


![6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500303.png)

![6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500307.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)